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1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclobutylpropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the cyclobutylpropyl group: This step involves the alkylation of the pyrazole ring with a suitable cyclobutylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopropylpropyl)-1H-pyrazol-3-amine
- 1-(2-Cyclopentylpropyl)-1H-pyrazol-3-amine
- 1-(2-Cyclohexylpropyl)-1H-pyrazol-3-amine
Uniqueness
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclobutylpropyl group, which imparts distinct steric and electronic properties
Biological Activity
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound exhibits a unique structure that may contribute to its interaction with various biological targets, leading to diverse pharmacological effects.
The molecular formula of this compound is C10H14N4, with a molecular weight of 178.24 g/mol. Its structure includes a pyrazole ring, which is known for its role in numerous bioactive compounds.
The biological activity of pyrazole derivatives often involves their ability to interact with specific enzymes or receptors. For instance, pyrazole compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Additionally, they may act as inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases including cancer and diabetes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.19 µM to 49.85 µM against A549 and other cancer cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 | 26 | |
Compound B | NCIH460 | 32 | |
Compound C | Hep-2 | 0.74 mg/mL | |
This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated in vivo for their ability to reduce inflammation in models such as carrageenan-induced paw edema. Results suggest that these compounds can significantly decrease inflammation markers .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | Model | Effectiveness | Reference |
---|---|---|---|
Compound D | Carrageenan-induced edema | Significant reduction | |
Compound E | Acute inflammation model | Comparable to Indomethacin |
Case Studies
In a study conducted by Abadi et al., several pyrazole derivatives were synthesized and screened for their cytotoxic potential against various cancer cell lines. The study demonstrated that modifications on the pyrazole ring could lead to enhanced anticancer activity, emphasizing the importance of structural optimization in drug design .
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain substitutions on the pyrazole core significantly increased their potency against inflammatory conditions .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-cyclobutylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8(9-3-2-4-9)7-13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12) |
InChI Key |
AVHNEHLTWUZFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)N)C2CCC2 |
Origin of Product |
United States |
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